N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
CAS No.: 898444-91-2
Cat. No.: VC4740992
Molecular Formula: C23H28FN3O4S
Molecular Weight: 461.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898444-91-2 |
|---|---|
| Molecular Formula | C23H28FN3O4S |
| Molecular Weight | 461.55 |
| IUPAC Name | N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(4-methylphenyl)methyl]oxamide |
| Standard InChI | InChI=1S/C23H28FN3O4S/c1-17-5-7-18(8-6-17)16-26-23(29)22(28)25-14-13-20-4-2-3-15-27(20)32(30,31)21-11-9-19(24)10-12-21/h5-12,20H,2-4,13-16H2,1H3,(H,25,28)(H,26,29) |
| Standard InChI Key | QKTVVPBPPIEZFB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Introduction
Synthesis and Analysis
Compounds with similar structures are typically synthesized through multi-step reactions involving the formation of the piperidine ring, introduction of the sulfonyl group, and attachment of the oxalamide moiety. Spectroscopic methods such as NMR, IR, and mass spectrometry are commonly used to confirm the structure and purity of these compounds .
Research Findings and Data
Given the lack of specific information on N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide, we can only speculate on its properties based on similar compounds. For instance, compounds with similar structures often exhibit complex crystal structures with significant hydrogen bonding and π interactions, which can influence their physical and chemical properties .
Comparison Table for Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume